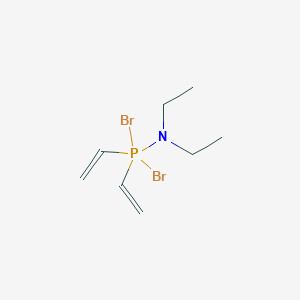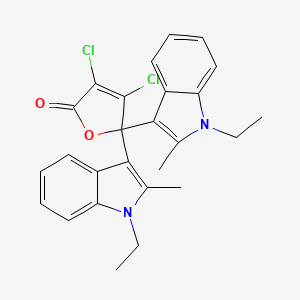
3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivatives: Starting with the synthesis of 1-ethyl-2-methyl-1H-indole through a Fischer indole synthesis.
Chlorination: Introduction of chlorine atoms at the 3 and 4 positions of the furan ring.
Coupling Reaction: Coupling the indole derivatives with the chlorinated furanone under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized furanones.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel materials with unique properties.
Biological Studies: As a tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-5,5-bis(1-ethyl-1H-indol-3-yl)furan-2(5H)-one
- 3,4-Dichloro-5,5-bis(1-methyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one
Uniqueness
The unique structural features of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one, such as the specific substitution pattern on the indole rings and the furanone core, contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
64232-31-1 |
|---|---|
Formule moléculaire |
C26H24Cl2N2O2 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
3,4-dichloro-5,5-bis(1-ethyl-2-methylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C26H24Cl2N2O2/c1-5-29-15(3)21(17-11-7-9-13-19(17)29)26(24(28)23(27)25(31)32-26)22-16(4)30(6-2)20-14-10-8-12-18(20)22/h7-14H,5-6H2,1-4H3 |
Clé InChI |
AQQPHABMCVMIOP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C2=CC=CC=C21)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


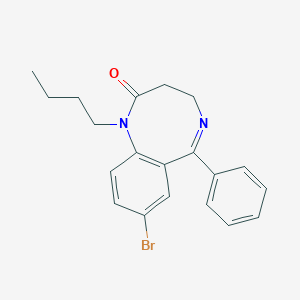
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
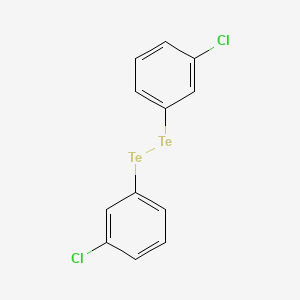
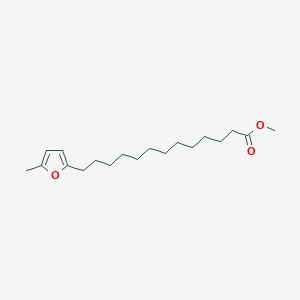


![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
